6-(tert-Butylthio)-2-methylnicotinic acid
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Overview
Description
6-(tert-Butylthio)-2-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound features a tert-butylthio group attached to the sixth position of the nicotinic acid ring and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butylthio)-2-methylnicotinic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available nicotinic acid derivatives.
Thioether Formation: The tert-butylthio group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting a suitable nicotinic acid derivative with tert-butylthiol in the presence of a base such as sodium hydride.
Methylation: The methyl group is introduced at the second position using a methylating agent like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butylthio)-2-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted nicotinic acid derivatives.
Scientific Research Applications
6-(tert-Butylthio)-2-methylnicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active nicotinic acid derivatives.
Industry: Used in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(tert-Butylthio)-2-methylnicotinic acid involves its interaction with specific molecular targets. In biological systems, it may act on nicotinic acid receptors, influencing pathways related to lipid metabolism and inflammation. The tert-butylthio group can enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound, lacking the tert-butylthio and methyl groups.
6-Methylnicotinic Acid: Similar structure but without the tert-butylthio group.
2-Methylnicotinic Acid: Lacks the tert-butylthio group at the sixth position.
Uniqueness
6-(tert-Butylthio)-2-methylnicotinic acid is unique due to the presence of both the tert-butylthio and methyl groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and specificity in various applications compared to its simpler analogs.
Properties
Molecular Formula |
C11H15NO2S |
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Molecular Weight |
225.31 g/mol |
IUPAC Name |
6-tert-butylsulfanyl-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO2S/c1-7-8(10(13)14)5-6-9(12-7)15-11(2,3)4/h5-6H,1-4H3,(H,13,14) |
InChI Key |
HFEXEJLMBVOSII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)SC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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